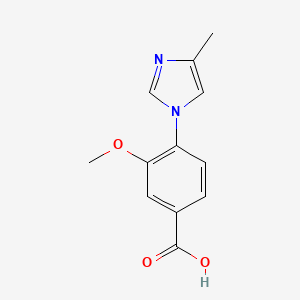

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Vue d'ensemble

Description

“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoic acid group and a methoxy group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring attached to a benzoic acid group via a methoxy bridge . The imidazole and benzene rings form a dihedral angle, indicating the three-dimensional nature of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.23 g/mol, a topological polar surface area of 50.8 Ų, and a rotatable bond count of 2 .Applications De Recherche Scientifique

Metabolic Pathways and Biodegradation

- A study on the metabolism of methoxylated benzoic acids by anaerobic bacteria revealed that compounds like 3-methoxybenzoic acid can be metabolized to hydroxylated derivatives, providing insights into microbial degradation pathways and their environmental significance (DeWeerd et al., 1988).

- Research on Vanilla planifolia cell suspension cultures showed the conversion of methoxycinnamic acids into hydroxybenzoic acids, indicating the enzymatic activities involved in the transformation and potential applications in flavor and fragrance industries (Funk & Brodelius, 1990).

Biochemical Interactions and Enzyme Studies

- A study on the interactions of substrates with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida provided insights into the substrate specificity and enzymatic activities, potentially useful for biotechnological applications involving aromatic compound transformations (Bernhardt et al., 1973).

- The research on a mixed ligand tricarbonyl complex, including 1H-imidazole-4-carboxylic acid, contributes to the understanding of the chemistry of such complexes and their potential applications in labeling bioactive molecules for medical imaging or drug development (Mundwiler et al., 2004).

Microbial Fermentation and Biotransformation

- A study on the biotransformation of gallic acid by Beauveria sulfurescens showed the production of glucosidated compounds and highlighted the parallel between microbial and mammalian metabolism, suggesting potential applications in pharmacological and toxicological research (Hsu et al., 2007).

- The biosynthesis of benzylic derivatives in the fermentation broth of the edible mushroom Ischnoderma resinosum was elucidated, offering insights into the production of compounds like vanillin, which has wide applications in the flavor and fragrance industries (Wickramasinghe & Munafo, 2020).

Pharmacokinetics and Drug Development

- A study on the pharmacokinetics and tissue distribution of an ALK5 inhibitor highlighted the potential of certain benzamide derivatives, including 1H-imidazol-2-ylmethyl benzamides, as anti-fibrosis drugs, providing valuable information for drug development and therapeutic applications (Kim et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as histidine residues in proteins, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by interacting with transcription factors and altering their activity. Additionally, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production [3][3].

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in enzymes, leading to inhibition or activation of enzymatic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects [3][3].

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity [3][3].

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall biological activity [3][3].

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular processes [3][3].

Propriétés

IUPAC Name |

3-methoxy-4-(4-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJYVPPQOVWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

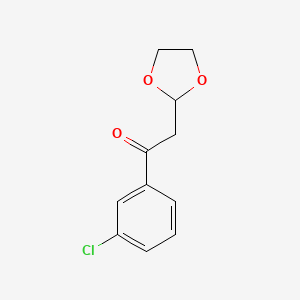

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

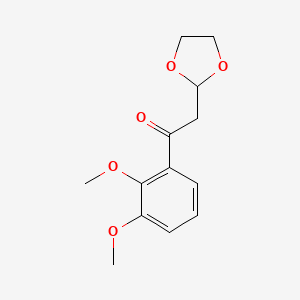

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)